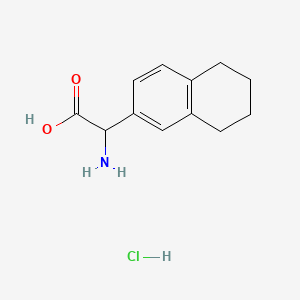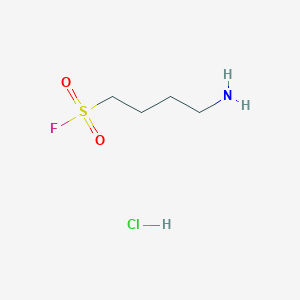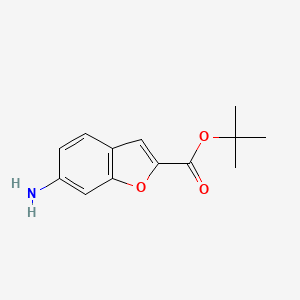amine CAS No. 885950-69-6](/img/structure/B13497924.png)
[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is a tertiary amine with a complex structure that includes a dimethylamino group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine typically involves the reaction of 4-methoxyphenethylamine with formaldehyde and dimethylamineThis intermediate is then reduced to the desired amine using a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is used as a precursor for the synthesis of more complex organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing biological pathways and cellular responses.
Medicine
In medicine, derivatives of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine are explored for their therapeutic potential. They may be investigated for their antidepressant or anxiolytic properties .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its unique structure allows for the creation of specialized products with desirable properties.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The methoxyphenyl group may contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: A simpler amine with similar structural features but lacking the dimethylamino group.
Dimethylamine: A basic amine with two methyl groups attached to the nitrogen atom.
Venlafaxine: A compound with a similar structure but additional functional groups, used as an antidepressant.
Uniqueness
2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is unique due to its combination of a dimethylamino group and a methoxyphenyl group. This combination imparts specific chemical and biological properties that are not present in simpler amines or other related compounds.
Propriétés
Numéro CAS |
885950-69-6 |
|---|---|
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O/c1-13-9-12(14(2)3)10-5-7-11(15-4)8-6-10/h5-8,12-13H,9H2,1-4H3 |
Clé InChI |
GSXRAAGNPYEIRV-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC=C(C=C1)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)


![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)






